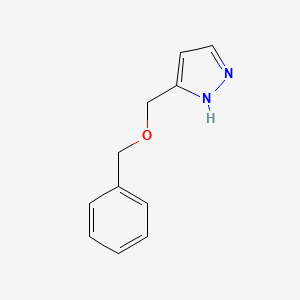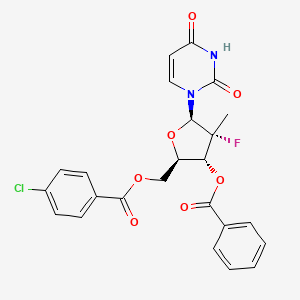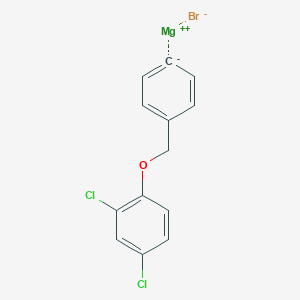
4-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 2,4-dichlorophenoxymethyl group into molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran (THF)
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control
Continuous addition of reactants: To control the exothermic nature of the reaction
Purification: Removal of unreacted magnesium and by-products through filtration and distillation
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols
Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds
Coupling reactions: With various electrophiles, forming complex organic molecules
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Methyl iodide, ethyl bromide
Electrophiles: Various halides and pseudo-halides
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes and alkenes: From nucleophilic substitution with alkyl halides
Complex organic molecules: From coupling reactions
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds
Pharmaceutical research: For the synthesis of drug intermediates and active pharmaceutical ingredients
Material science: In the preparation of polymers and advanced materials
Agricultural chemistry: For the synthesis of agrochemicals and pesticides
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophiles. The pathways involved are:
Formation of carbon-carbon bonds: Through nucleophilic addition or substitution
Reduction of carbonyl compounds: To form alcohols
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide
- 4-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide
- 4-(1-piperidinylmethyl)phenylmagnesium bromide
Uniqueness
4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in synthesizing molecules with specific structural requirements.
Propiedades
Fórmula molecular |
C13H9BrCl2MgO |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
YXYIYMPWIOFUFC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
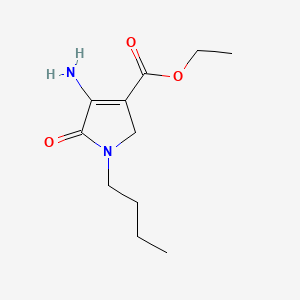

![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
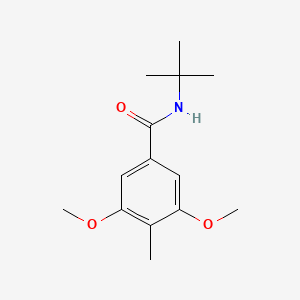

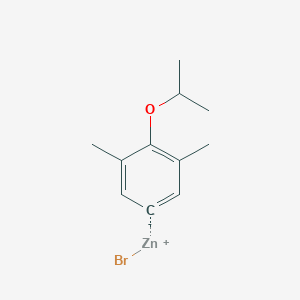
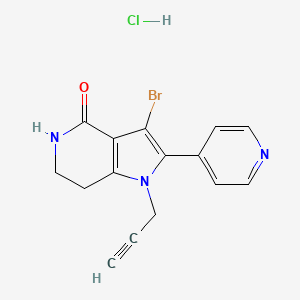
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

